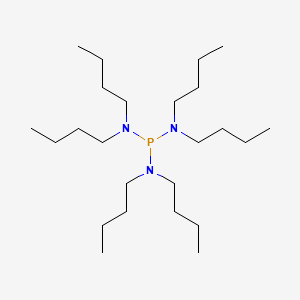

三(二丁基氨基)膦

描述

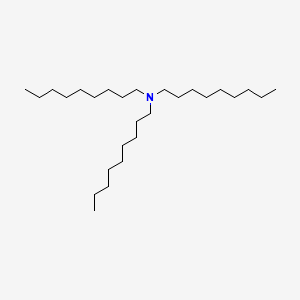

Tris(dibutylamino)phosphine is a type of tris-dialkylamino phosphine, a class of compounds where three dialkylamino groups are attached to a central phosphorus atom. These compounds are of interest due to their unique structural features and reactivity patterns, which are influenced by the nature of the substituents on both the nitrogen and phosphorus atoms.

Synthesis Analysis

The synthesis of tris(dialkylamino)phosphines can be achieved through various methods. One approach involves the use of tris(dimethylamino)phosphine as a thiophilic reagent, which can convert alkylthio(alkylseleno)phosphonium salts into chiral tertiary phosphines and phosphinites with high stereoselectivity . This method represents a general synthesis pathway for optically active phosphines and their derivatives.

Molecular Structure Analysis

The molecular structure of tris-dialkylamino phosphines is characterized by the presence of three nitrogen atoms that are typically planar, especially when a C3 symmetric conformation is observed . The P-N bonds in these compounds are notably short, which is consistent with other phosphonium salts featuring tris-dialkylamino substituents . This structural arrangement can influence the reactivity and stability of the phosphine compounds.

Chemical Reactions Analysis

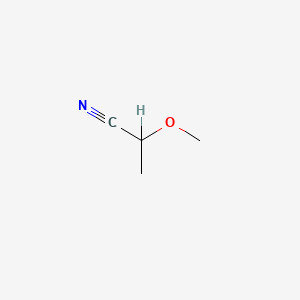

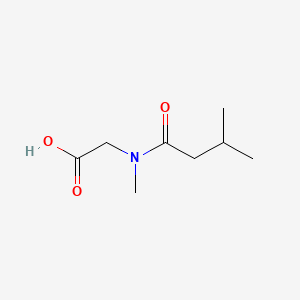

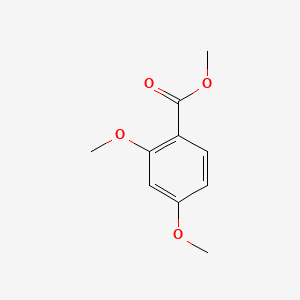

Tris(dialkylamino)phosphines undergo various chemical reactions, including those with diiodine and phenylseleno compounds. For instance, the reaction with diiodine leads to the formation of phosphonium salts with [R3PI]I adducts, which are essentially ionic and may display long, soft-soft, I-I interactions in the solid state . Additionally, reactions with α,β-unsaturated nitriles result in a mixture of aminophosphonium dipolar ion structures and ylide forms, with the product ratio depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(dibutylamino)phosphine derivatives are influenced by their molecular structure. The planarity of the nitrogen atoms and the short P-N bonds suggest a degree of electronic delocalization, which can affect properties such as solubility, melting point, and reactivity. The formation of ionic adducts and ylides indicates that these compounds can participate in a range of chemical reactions, potentially leading to the formation of novel materials with unique properties .

科学研究应用

1. 电泳中的蛋白质溶解度

三(二丁基氨基)膦及其衍生物,如三丁基膦,已用于生化研究中,以提高二维电泳中等电聚焦期间的蛋白质溶解度。由于这些化合物的非离子性质在整个分离过程中保持还原条件,因此缩短了运行时间并提高了分辨率 (Herbert 等人,1998)。

2. 二硫键的还原剂

三(二丁基氨基)膦类似物,如三(2-羧乙基)膦 (TCEP),被广泛用作肽和蛋白质中二硫键的还原剂。它们在各种 pH 条件下都有效,并且可以快速穿透磷脂双层。这种多功能性使其适用于生化应用,包括研究蛋白质二硫键 (Cline 等人,2004)。

3. 光学活性膦的合成

三(二丁基氨基)膦用于合成具有高立体选择性的手性叔膦和亚膦酸酯。这个过程涉及烷基硫代(烷基硒代)鏻盐的转化,表明该化合物在合成有机化学领域的重要性 (Omelańczuk & Mikołgajczyk,1984)。

4. 锂离子电池中的电化学

在电化学领域,三(二丁基氨基)膦衍生物如三(五氟苯基)膦被用作电解液添加剂,以提高高电压锂离子电池的循环性能。这些化合物有助于在电极材料上形成保护膜,从而提高电池性能和寿命 (Xu 等人,2012)。

安全和危害

属性

IUPAC Name |

N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFNWOYQMPPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)P(N(CCCC)CCCC)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207175 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dibutylamino)phosphine | |

CAS RN |

5848-65-7 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

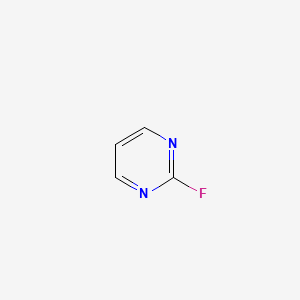

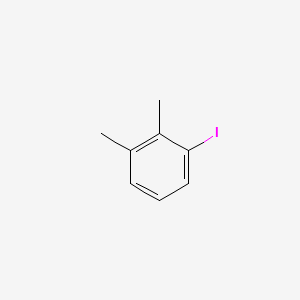

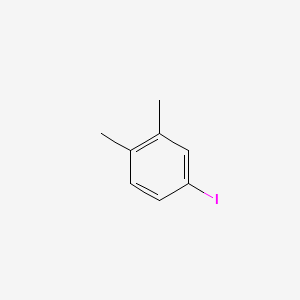

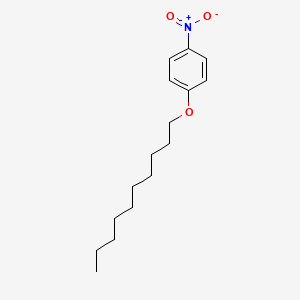

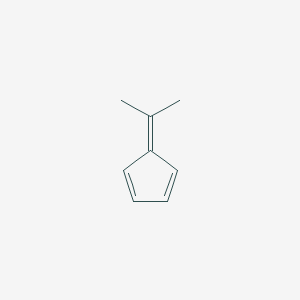

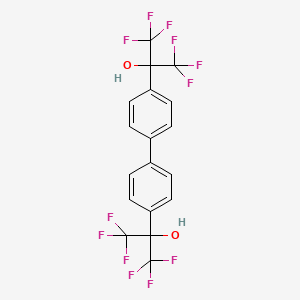

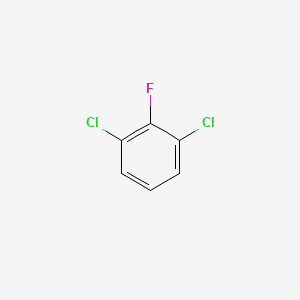

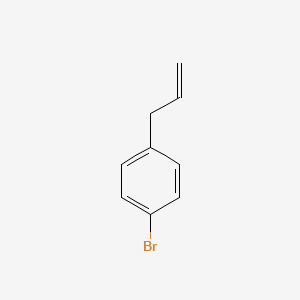

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。